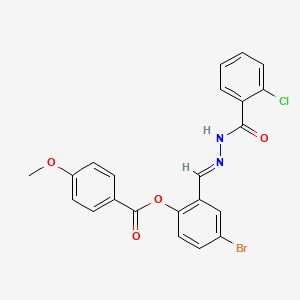![molecular formula C15H12ClN3O5 B12010058 2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12010058.png)
2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-nitrophenoxy group and a hydroxyphenylmethylidene acetohydrazide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common approach is to start with the preparation of 4-chloro-2-nitrophenol, which is then reacted with ethyl chloroacetate to form 2-(4-chloro-2-nitrophenoxy)acetic acid. This intermediate is further reacted with hydrazine hydrate to yield the corresponding hydrazide. Finally, the hydrazide is condensed with 4-hydroxybenzaldehyde under appropriate conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. These interactions can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chloro-2-nitrophenoxy)acetic acid
- 2-(5-chloro-2-nitrophenoxy)acetic acid
- 2-(4-chloro-2,5-dimethylphenylthio)acetic acid
Uniqueness
2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the chloro-nitrophenoxy and hydroxyphenylmethylidene acetohydrazide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H12ClN3O5 |
|---|---|
Poids moléculaire |
349.72 g/mol |
Nom IUPAC |
2-(4-chloro-2-nitrophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12ClN3O5/c16-11-3-6-14(13(7-11)19(22)23)24-9-15(21)18-17-8-10-1-4-12(20)5-2-10/h1-8,20H,9H2,(H,18,21)/b17-8+ |
Clé InChI |
MBKADJTVPPTEFK-CAOOACKPSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009977.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)


![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)



![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010028.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)


![N-(2-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010054.png)
